N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
Description
N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound known for its diverse pharmacological properties. This compound has garnered significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of neuropsychiatric conditions such as Alzheimer’s disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD) .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-methoxy-5-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O4S/c1-16-4-9-19(29-3)20(14-16)30(27,28)25(18-7-5-17(22)6-8-18)15-21(26)24-12-10-23(2)11-13-24/h4-9,14H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEZJHFIGVNJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)N2CCN(CC2)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes nucleophilic substitution reactions, where a nucleophile replaces a leaving group in a molecule. Common reagents used in these reactions include salicylhydrazide, phenyl hydrazine, and hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH levels, to optimize the synthesis process. Solvents such as ethanol, acetonitrile, and chloroform are frequently used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE has been extensively studied for its potential therapeutic applications. Some of its notable applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by acting as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor plays a crucial role in cognitive functions such as attention, memory, and learning. By modulating this receptor, the compound enhances cognitive performance and alleviates symptoms associated with neuropsychiatric conditions . The molecular targets and pathways involved include the cerebral cortex and hippocampus, where the α7 nicotinic acetylcholine receptors are predominantly located .
Comparison with Similar Compounds
N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE is unique due to its specific chemical structure and pharmacological properties. Similar compounds include:
N-(4-chlorophenyl)-1,2-phenylenediamine: Known for its use in the preparation of dyes.
N-(4-chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide: Another positive allosteric modulator of the α7 nicotinic acetylcholine receptor.
These compounds share some structural similarities but differ in their specific applications and mechanisms of action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
